Divergent Reactivity in Amidoallylation: (E)-Crotylboronate Reacts vs. (Z)-Crotylboronate Fails
In the amidoallylation of glyoxylic acid using (R)-tert-butanesulfinamide as the chiral auxiliary, (E)-crotylboronic acid pinacol ester reacted to give (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity [1]. Under identical conditions, the corresponding (Z)-crotylboronic acid pinacol ester produced no product [1].
| Evidence Dimension | Reaction Outcome (Product Formation) |
|---|---|
| Target Compound Data | Product obtained: (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid; [α]ᴅ²³ = -78.5 (c 1.0, CHCl₃) |
| Comparator Or Baseline | (Z)-Crotylboronic acid pinacol ester (CAS 69611-01-4): No product detected |
| Quantified Difference | Product formed vs. no reaction |
| Conditions | (R)-tert-butanesulfinamide + glyoxylic acid in CH₂Cl₂, molecular sieves, 42 h, rt; then crotylboronate added |
Why This Matters
Demonstrates that the trans (E) stereoisomer is essential for accessing this class of optically active γ,δ-unsaturated α-amino acids, while the cis (Z) isomer is completely unreactive in this synthetically valuable transformation.
- [1] Sugiyama, S.; Imai, S.; Ishii, K. Diastereoselective amidoallylation of glyoxylic acid with chiral tert-butanesulfinamide and allylboronic acid pinacol esters: efficient synthesis of optically active γ,δ-unsaturated α-amino acids. Tetrahedron: Asymmetry 2013, 24, 1069–1074. View Source
